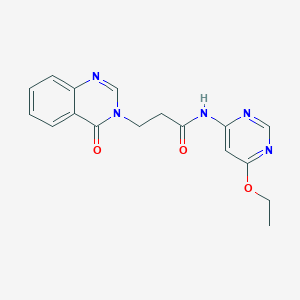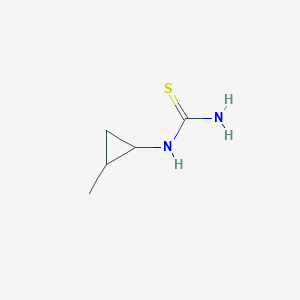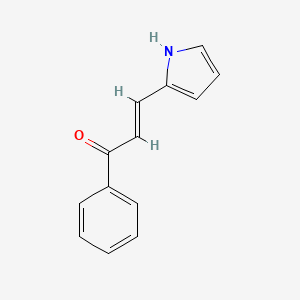![molecular formula C12H16O3 B2717186 [4-(Hydroxymethyl)phenyl] 3-methylbutanoate CAS No. 1260836-04-1](/img/structure/B2717186.png)
[4-(Hydroxymethyl)phenyl] 3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(Hydroxymethyl)phenyl] 3-methylbutanoate” is a chemical compound. It contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a hydroxymethyl group (a -CH2OH group) attached at the 4th position. This phenyl group is connected to a 3-methylbutanoate group, which is a 4-carbon chain with a methyl group (-CH3) at the 3rd position and a carboxylic acid ester group (-COO-) at the end .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring (from the phenyl group) with a hydroxymethyl group at the 4th position, and a 3-methylbutanoate group attached to the phenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups.Scientific Research Applications
Tissue Engineering Materials :
- Polyhydroxyalkanoates (PHAs), including derivatives like poly-4-hydroxybutyrate (P4HB), have significant applications in tissue engineering. They are employed in medical devices, cardiovascular patches, orthopedic pins, sutures, and various other tissue repair devices due to their biodegradability and thermoprocessability (Chen & Wu, 2005).
- These materials are notable for their mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Wu, Wang, & Chen, 2009).
Polymeric Metal Complexes :
- Polymeric metal complexes, such as poly (3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate), have been synthesized and characterized for catalytic activities. These complexes are utilized in oxidation reactions, showcasing their potential in chemical synthesis and industrial applications (Ingole, Bajaj, & Singh, 2013).
Synthetic Chemistry :
- The compound has been employed in the synthesis of various organic molecules, demonstrating its utility in organic synthesis and pharmaceutical research. For instance, its use in the synthesis of derivatives with potential pharmacological relevance is notable (Vijayakumari, Shireesha, & Nagarapu, 2006).
Sensory Characteristics in Wine :
- Research on compounds like ethyl 2-hydroxy-3-methylbutanoate, a relative of the target compound, has been conducted to understand its chemical and sensory characteristics in wines. This kind of study is crucial in the food industry, particularly in enhancing the quality and sensory properties of beverages (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Insecticidal Activity :
- Research into the synthesis and insecticidal activity of analogues of 3-phenoxybenzyl 3-methyl-2-phenylbutanoate, related to the compound , has been conducted. This illustrates the potential applications of these compounds in agriculture and pest control (Henrick, Anderson, & Staal, 1983).
properties
IUPAC Name |
[4-(hydroxymethyl)phenyl] 3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)7-12(14)15-11-5-3-10(8-13)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXZWSDQZZDPMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1=CC=C(C=C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2717104.png)
![Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate](/img/structure/B2717107.png)
![N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetamide](/img/structure/B2717108.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2717112.png)
![N-(4-chlorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2717115.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717121.png)
![4-Oxo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]chromene-2-carboxamide](/img/structure/B2717122.png)

![2-{4,4-Difluoro-1-[3-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2717124.png)

![N-(4-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2717126.png)